ethyl 5-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1H-pyrazole-4-carboxylate
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Overview
Description
ETHYL 5-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features a tetrahydropyridine ring, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the tetrahydropyridine intermediate, which is then sulfonylated and coupled with a pyrazole derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the sulfonyl group or the pyrazole ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyridine ring can yield pyridine derivatives, while reduction of the sulfonyl group can produce thiol derivatives .
Scientific Research Applications
ETHYL 5-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A piperidine derivative and dopaminergic neurotoxin used in neurological research.
Tetrahydropyridine derivatives: These compounds share the tetrahydropyridine ring structure and have similar pharmacological properties.
Uniqueness
ETHYL 5-[(4-PHENYL-1,2,3,6-TETRAHYDROPYRIDIN-1-YL)SULFONYL]-1H-PYRAZOLE-4-CARBOXYLATE is unique due to its combination of a tetrahydropyridine ring, a phenyl group, and a pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H19N3O4S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H19N3O4S/c1-2-24-17(21)15-12-18-19-16(15)25(22,23)20-10-8-14(9-11-20)13-6-4-3-5-7-13/h3-8,12H,2,9-11H2,1H3,(H,18,19) |
InChI Key |
AOCFBOMJYNFEMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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